molecular formula C9H16ClN3O4 B14408788 N-Chloro-L-alanyl-L-alanyl-L-alanine CAS No. 81374-72-3

N-Chloro-L-alanyl-L-alanyl-L-alanine

Katalognummer: B14408788
CAS-Nummer: 81374-72-3
Molekulargewicht: 265.69 g/mol
InChI-Schlüssel: JFWXGEUHBBXDKO-ZLUOBGJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Chloro-L-alanyl-L-alanyl-L-alanine is a tripeptide derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is composed of three alanine residues linked together, with a chlorine atom attached to the nitrogen of the first alanine residue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of alanine residues followed by chlorination. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl). The protected alanine is then coupled with another alanine residue using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This process is repeated to obtain the tripeptide. Finally, the protecting group is removed, and the tripeptide is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling steps and ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and degradation of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions

N-Chloro-L-alanyl-L-alanyl-L-alanine undergoes various chemical reactions, including:

    Oxidation: The chlorine atom can be oxidized to form N-oxide derivatives.

    Reduction: The chlorine atom can be reduced to form the parent tripeptide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Chloro-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial properties due to the presence of the chlorine atom.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active peptides upon metabolic activation.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of N-Chloro-L-alanyl-L-alanyl-L-alanine involves the interaction of the chlorine atom with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial applications where the compound can disrupt the function of essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Chloro-L-alanyl-L-alanine: A dipeptide with similar properties but shorter chain length.

    N-Chloro-L-alanyl-L-alanyl-L-valine: A tripeptide with a different amino acid at the C-terminus.

    N-Chloro-L-alanyl-L-alanyl-L-serine: A tripeptide with a hydroxyl group at the C-terminus.

Uniqueness

N-Chloro-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the chlorine atom.

Eigenschaften

CAS-Nummer

81374-72-3

Molekularformel

C9H16ClN3O4

Molekulargewicht

265.69 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-(chloroamino)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C9H16ClN3O4/c1-4(11-8(15)5(2)13-10)7(14)12-6(3)9(16)17/h4-6,13H,1-3H3,(H,11,15)(H,12,14)(H,16,17)/t4-,5-,6-/m0/s1

InChI-Schlüssel

JFWXGEUHBBXDKO-ZLUOBGJFSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NCl

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.